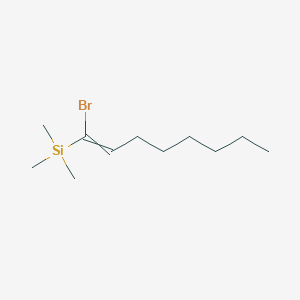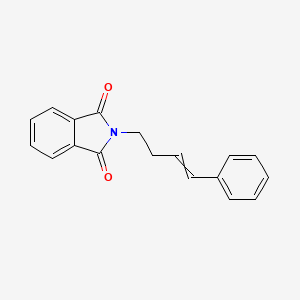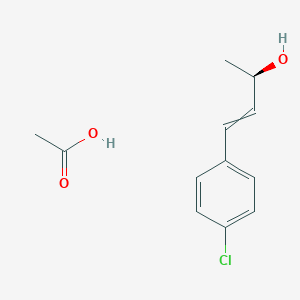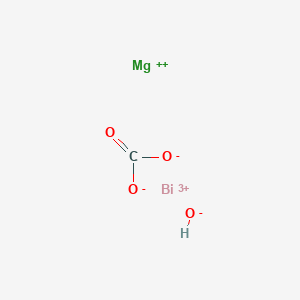
Bismuth;magnesium;carbonate;hydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bismuth;magnesium;carbonate;hydroxide is a complex inorganic compound that combines bismuth, magnesium, carbonate, and hydroxide ions. This compound is known for its unique chemical properties and potential applications in various fields, including medicine, chemistry, and industry. The presence of bismuth and magnesium in the compound contributes to its distinctive characteristics, making it a subject of interest for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bismuth;magnesium;carbonate;hydroxide can be synthesized through a series of chemical reactions involving the respective metal salts and carbonate sources. One common method involves the reaction of bismuth nitrate and magnesium nitrate with sodium carbonate in an aqueous solution. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The process often includes the use of high-purity reagents and advanced equipment to achieve consistent quality and yield. The industrial production methods are optimized for efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Bismuth;magnesium;carbonate;hydroxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more of its ions are replaced by other ions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, and oxidizing or reducing agents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce bismuth oxide and magnesium oxide, while reduction reactions may yield elemental bismuth and magnesium.
Wissenschaftliche Forschungsanwendungen
Bismuth;magnesium;carbonate;hydroxide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Biology: In biological research, the compound is studied for its potential antimicrobial and anticancer properties.
Medicine: this compound is investigated for its use in pharmaceuticals, particularly in formulations for gastrointestinal disorders.
Industry: The compound is utilized in the production of advanced materials, such as ceramics and coatings, due
Eigenschaften
CAS-Nummer |
144087-24-1 |
|---|---|
Molekularformel |
CHBiMgO4+2 |
Molekulargewicht |
310.30 g/mol |
IUPAC-Name |
bismuth;magnesium;carbonate;hydroxide |
InChI |
InChI=1S/CH2O3.Bi.Mg.H2O/c2-1(3)4;;;/h(H2,2,3,4);;;1H2/q;+3;+2;/p-3 |
InChI-Schlüssel |
SIOLWJTZMZCYQC-UHFFFAOYSA-K |
Kanonische SMILES |
C(=O)([O-])[O-].[OH-].[Mg+2].[Bi+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


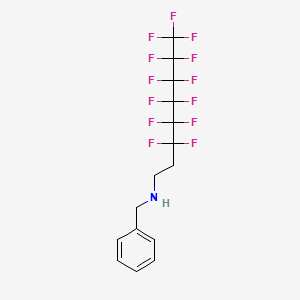
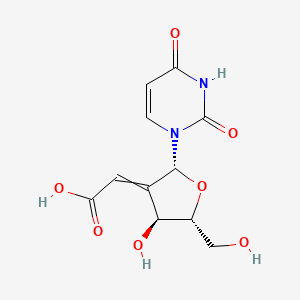
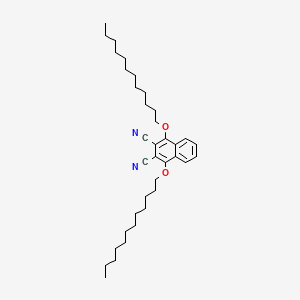
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-thienylmethyl)amine](/img/structure/B12564720.png)
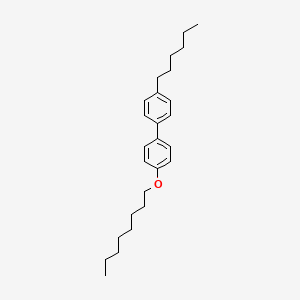


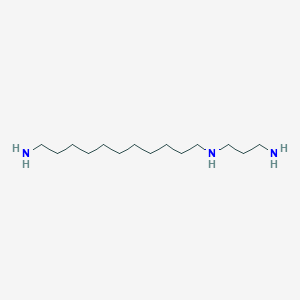
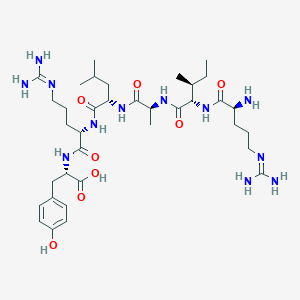
![2H-Imidazole-2-thione,1,3-dihydro-4-methyl-1-[(4-nitrophenyl)amino]-5-phenyl-](/img/structure/B12564759.png)
